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Compound of Interest

Compound Name:
2H-Pyran-2-one, 3-

ethyltetrahydro-

CAS No.: 32821-68-4

Cat. No.: B1608901

Get Quote

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-

ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. Designed for researchers,

scientists, and professionals in drug development, this document synthesizes foundational

spectroscopic principles with practical, field-proven insights to facilitate the identification and

characterization of this and related compounds. While direct experimental spectra for this

specific derivative are not widely published, this guide leverages extensive data from the parent

compound, δ-valerolactone, to provide a robust and predictive analysis of its spectroscopic

profile.

Introduction to 3-Ethyltetrahydro-2H-pyran-2-one
3-Ethyltetrahydro-2H-pyran-2-one belongs to the class of δ-lactones, which are six-membered

cyclic esters. These scaffolds are of significant interest in organic synthesis and medicinal

chemistry due to their presence in various natural products and their utility as versatile building

blocks. The introduction of an ethyl group at the C-3 position introduces a chiral center and

influences the molecule's conformation and reactivity, making a thorough spectroscopic

understanding essential for its application.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-

ethyltetrahydro-2H-pyran-2-one, both ¹H and ¹³C NMR provide a detailed map of the carbon-

hydrogen framework.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to reveal the number of distinct proton environments, their

multiplicity (splitting pattern), and their relative proximity. The analysis is presented relative to

the parent δ-valerolactone.

Methodology for ¹H NMR Data Acquisition:

A sample of 3-ethyltetrahydro-2H-pyran-2-one would be dissolved in deuterated chloroform

(CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would

be acquired on a 500 MHz spectrometer at room temperature.

Predicted ¹H NMR Data:
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-3 ~2.4 - 2.6 m -

The methine

proton at the C-3

position is

deshielded by

the adjacent

carbonyl group

and coupled to

the neighboring

methylene and

ethyl protons.

H-4 ~1.8 - 2.0 m -

These methylene

protons are

diastereotopic

and will exhibit

complex splitting

due to coupling

with H-3 and H-

5.

H-5 ~1.7 - 1.9 m -

Similar to H-4,

these methylene

protons will show

complex

multiplicity.

H-6 ~4.3 - 4.5 m -

The methylene

protons adjacent

to the ring

oxygen are

significantly

deshielded.

-CH₂- (ethyl) ~1.5 - 1.7 m ~7.5 The methylene

protons of the
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ethyl group are

coupled to the H-

3 proton and the

methyl protons.

-CH₃ (ethyl) ~0.9 - 1.1 t ~7.5

The terminal

methyl group will

appear as a

triplet due to

coupling with the

adjacent

methylene group.

Baseline ¹H NMR Data for δ-Valerolactone:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-3 2.53 t

H-4, H-5 1.90 m

H-6 4.37 t

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Methodology for ¹³C NMR Data Acquisition:

The sample prepared for ¹H NMR would be used for ¹³C NMR acquisition on the same 500

MHz spectrometer, operating at a corresponding frequency of 125 MHz.

Predicted ¹³C NMR Data:
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-2 (C=O) ~172 - 175
The carbonyl carbon is highly

deshielded.

C-3 ~40 - 45

The introduction of the ethyl

group will shift this carbon

downfield compared to the

parent lactone.

C-4 ~25 - 30

Alkyl substitution at C-3 will

have a minor effect on this

carbon.

C-5 ~20 - 25
Minimal effect from the C-3

substituent.

C-6 ~68 - 72
The carbon adjacent to the

ring oxygen is deshielded.

-CH₂- (ethyl) ~25 - 30

Typical chemical shift for a

methylene group in an alkyl

chain.

-CH₃ (ethyl) ~10 - 15
Typical chemical shift for a

terminal methyl group.

Baseline ¹³C NMR Data for δ-Valerolactone:

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=O) 172.5

C-3 29.7

C-4 21.9

C-5 28.0

C-6 68.9
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key feature in the IR

spectrum of 3-ethyltetrahydro-2H-pyran-2-one will be the characteristic carbonyl stretch of the

lactone.

Methodology for IR Data Acquisition:

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A

thin film of the neat liquid sample would be placed between two sodium chloride plates for

analysis.

Predicted IR Data:

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Rationale for Prediction

C=O stretch (lactone) ~1730 - 1750

The six-membered ring lactone

carbonyl typically appears in

this region. The exact

frequency can be influenced

by ring strain and substitution.

[1]

C-O stretch ~1150 - 1250

Characteristic stretching

vibration of the ester C-O

bond.

C-H stretch (sp³) ~2850 - 3000

Aliphatic C-H stretching

vibrations from the ring and

ethyl substituent.

Baseline IR Data for δ-Valerolactone:

The IR spectrum of δ-valerolactone shows a strong carbonyl absorption band around 1735-

1750 cm⁻¹.[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation.

Methodology for Mass Spectrometry Data Acquisition:

The mass spectrum would be acquired using an electron ionization (EI) source coupled with a

quadrupole mass analyzer. The sample would be introduced via direct infusion or gas

chromatography.

Predicted Mass Spectrometry Data:

The molecular ion peak ([M]⁺) for 3-ethyltetrahydro-2H-pyran-2-one (C₇H₁₂O₂) is expected at

m/z = 128.

Predicted Fragmentation Pattern:

The fragmentation of cyclic esters is complex. Key predicted fragmentation pathways for 3-

ethyltetrahydro-2H-pyran-2-one include:

Loss of the ethyl group: [M - 29]⁺ at m/z = 99.

Decarboxylation: Loss of CO₂ to give a fragment at m/z = 84.

Ring-opening and subsequent fragmentation: This can lead to a variety of smaller fragments.

Baseline Mass Spectrometry Data for δ-Valerolactone:

The mass spectrum of δ-valerolactone (C₅H₈O₂) shows a molecular ion peak at m/z = 100.[2]

Common fragments are observed at m/z = 70, 56, and 42.[2]

Visualization of Key Concepts
Molecular Structure and Numbering:

Caption: Molecular structure of 3-ethyltetrahydro-2H-pyran-2-one with atom numbering.

Conclusion
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This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-

ethyltetrahydro-2H-pyran-2-one. By leveraging the known data of the parent δ-valerolactone

and applying fundamental principles of spectroscopy, we have constructed a detailed and

scientifically grounded profile of the title compound. This information serves as a valuable

resource for researchers in the synthesis, characterization, and application of substituted

lactones, enabling more efficient and accurate structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1608901?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608901?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

